molecular formula C10H12N2O4 B1394092 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine CAS No. 1287218-75-0

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Cat. No. B1394092
M. Wt: 224.21 g/mol
InChI Key: HQWWLSRDRDCTLE-UHFFFAOYSA-N
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Description

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine is a chemical compound with the molecular formula C10H12N2O4 . Its CAS number is 1287218-75-0 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine, such as melting point, boiling point, and density, are not provided in the search results .

Scientific Research Applications

Green Synthesis and Pharmacological Activities

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine derivatives have been synthesized using green protocols, which are environmentally friendly. These compounds, generally referred to as Fluro arylazo pyridine glucosides, have shown promising pharmacological activities, including antitumor, antibacterial, and antifungal properties. This highlights their potential in the development of new therapeutic agents (Areef Mmh et al., 2017).

Role in Synthesis of Imidazo[1,2-a]pyridines

The compound has been utilized in the synthesis of imidazo[1,2-a]pyridines, demonstrating its importance in the field of organic chemistry. These synthesized compounds have potential applications in various chemical processes and pharmaceuticals (V. Ram et al., 2002).

Application in Corrosion Inhibition

Pyrazolo[3,4-b]pyridine derivatives synthesized from similar compounds have been investigated for their effectiveness as corrosion inhibitors. This is particularly significant in industrial applications, where corrosion of metals like mild steel can be a major issue (A. Dandia et al., 2013).

Involvement in Energetic Material Synthesis

Research indicates the use of related pyridine-based compounds in the synthesis of energetic materials, such as 4-amino-5-nitro-[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyridine-3-oxide. These materials are notable for their high density and good detonation properties, making them of interest in fields such as materials science and engineering (Congming Ma et al., 2018).

Use in Thermal Intramolecular Hydroxylation Reactions

The compound and its derivatives have been studied for their roles in thermal intramolecular hydroxylation reactions. This type of chemical reaction is crucial in the synthesis of various organic compounds, demonstrating its significance in synthetic chemistry (P. G. Sammes et al., 1979).

properties

IUPAC Name

5-nitro-2-(oxan-4-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c13-12(14)8-1-2-10(11-7-8)16-9-3-5-15-6-4-9/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQWWLSRDRDCTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(tetrahydro-2H-pyran-4-yloxy)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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